Cas no 29635-98-1 ((5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one)
(5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Imidazolidinone,5-(1H-imidazol-4-ylmethyl)-3-phenyl-2-thioxo-, (5S)- (9CI)
- (5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one
- 4-imidazolidinone, 5-(1H-imidazol-4-ylmethyl)-3-phenyl-2-thioxo-, (5S)-
- PHENYLTHIOHYDANTOIN HISTIDINE)
- (5S)-5-[(1H-imidazol-4-yl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one
- AKOS037645314
- (S)-5-((1H-imidazol-4-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one
- D93448
- 29635-98-1
- (5S)-5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
- AS-60077
- (5S)-5-[(1H-imidazol-5-yl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one
-
- MDL: MFCD03703443
- Inchi: 1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19)/t11-/m0/s1
- InChI Key: BANMZNRKVSFJBK-NSHDSACASA-N
- SMILES: S=C1N[C@H](C(N1C1C=CC=CC=1)=O)CC1=CN=CN1
Computed Properties
- Exact Mass: 272.07336
- Monoisotopic Mass: 272.07318219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.1
- XLogP3: 1.5
Experimental Properties
- Density: 1.45
- Boiling Point: 499.7°C at 760 mmHg
- Flash Point: 256°C
- Refractive Index: 1.728
- PSA: 61.02
(5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S908866-50mg |
(5S)-5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one |
29635-98-1 | 95% | 50mg |
¥736.20 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S908866-250mg |
(5S)-5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one |
29635-98-1 | 95% | 250mg |
¥2,206.80 | 2022-08-31 | |
| eNovation Chemicals LLC | D771043-250mg |
PHENYLTHIOHYDANTOIN HISTIDINE) |
29635-98-1 | 95% | 250mg |
$165 | 2024-06-06 | |
| eNovation Chemicals LLC | D771043-1g |
PHENYLTHIOHYDANTOIN HISTIDINE) |
29635-98-1 | 95% | 1g |
$360 | 2024-06-06 | |
| Aaron | AR00CG4K-100mg |
Phenylthiohydantoin histidine) |
29635-98-1 | 95% | 100mg |
$61.00 | 2025-01-24 | |
| Aaron | AR00CG4K-250mg |
Phenylthiohydantoin histidine) |
29635-98-1 | 95% | 250mg |
$122.00 | 2025-01-24 | |
| Aaron | AR00CG4K-1g |
Phenylthiohydantoin histidine) |
29635-98-1 | 95% | 1g |
$364.00 | 2025-01-24 | |
| 1PlusChem | 1P00CFW8-100mg |
PHENYLTHIOHYDANTOIN HISTIDINE) |
29635-98-1 | 95% | 100mg |
$99.00 | 2024-05-06 | |
| 1PlusChem | 1P00CFW8-250mg |
PHENYLTHIOHYDANTOIN HISTIDINE) |
29635-98-1 | 95% | 250mg |
$153.00 | 2024-05-06 | |
| 1PlusChem | 1P00CFW8-1g |
PHENYLTHIOHYDANTOIN HISTIDINE) |
29635-98-1 | 95% | 1g |
$369.00 | 2024-05-06 |
(5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on (5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one
Comprehensive Overview of (5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one (CAS No. 29635-98-1)
(5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a specialized organic compound with the CAS number 29635-98-1. This compound belongs to the class of imidazole derivatives, which are widely studied for their diverse biological activities and applications in medicinal chemistry. The unique structural features of this molecule, including the imidazole ring and the thioxoimidazolidinone moiety, make it a subject of interest in pharmaceutical research and drug development.
The molecular formula of (5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one is C13H12N4OS, with a molecular weight of approximately 272.32 g/mol. Its structure consists of a central imidazolidinone ring substituted with a phenyl group at the 3-position and an imidazole-methyl group at the 5-position. The presence of the thioxo group (C=S) at the 2-position adds to its chemical reactivity and potential biological interactions.
One of the most intriguing aspects of (5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one is its potential role in enzyme inhibition. Imidazole derivatives are known to interact with various enzymes, particularly those involved in inflammatory pathways and cell signaling. Researchers are exploring its possible applications in targeting specific enzymes, such as cyclooxygenases (COX) or kinases, which are critical in disease progression.
In recent years, there has been growing interest in imidazole-based compounds due to their relevance in drug discovery and biomedical research. The (5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one structure aligns with current trends in developing small-molecule inhibitors for therapeutic applications. Its potential as a scaffold for drug design is being investigated, particularly in the context of anti-inflammatory and anticancer agents.
The synthesis of (5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions, including condensation and cyclization processes. Researchers often employ chiral synthesis techniques to ensure the correct stereochemistry at the 5-position, which is crucial for its biological activity. The compound's purity and stability are critical factors in its application, and advanced analytical methods such as HPLC and NMR spectroscopy are used for characterization.
From a market perspective, (5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one is primarily of interest to pharmaceutical companies and research institutions. The demand for novel imidazole derivatives is driven by ongoing drug discovery efforts, particularly in areas such as immunomodulation and targeted therapy. While it is not yet a widely commercialized compound, its potential applications keep it in the spotlight for future developments.
In terms of safety and handling, (5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one should be treated with standard laboratory precautions. Proper personal protective equipment (PPE), including gloves and safety goggles, is recommended when handling this compound. While it is not classified as highly hazardous, its biological activity warrants careful handling to avoid unnecessary exposure.
The future of (5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one research lies in exploring its full potential as a therapeutic agent. With advancements in computational chemistry and structure-activity relationship (SAR) studies, scientists can better understand its interactions with biological targets. This knowledge could lead to the development of more effective derivatives with enhanced pharmacological properties.
For researchers interested in (5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one, accessing high-quality samples is essential. Reputable chemical suppliers and custom synthesis providers often offer this compound for research purposes. When sourcing this material, it's important to verify its purity and stereochemical integrity to ensure reliable experimental results.
In conclusion, (5S)-5-(1H-Imidazol-4-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one (CAS No. 29635-98-1) represents an interesting example of imidazole chemistry with potential applications in medicinal chemistry and drug development. Its unique structure and biological relevance make it a compound worth watching in the coming years as research progresses in this field.
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